cyclobutane-1,2-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSAGCZZQKACKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871828 | |
| Record name | 1,2-Cyclobutanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3396-14-3, 1124-13-6 | |
| Record name | 1,2-Cyclobutanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Cyclobutanedicarboxylic acid, (E)- | |
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| Record name | 1,2-Cyclobutanedicarboxylic acid | |
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| Record name | 1,2-Cyclobutanedicarboxylic acid | |
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| Record name | 1,2-Cyclobutanedicarboxylic acid | |
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| Record name | Cyclobutane-1,2-dicarboxylic acid | |
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Isomeric Forms and Stereochemical Considerations
cis-Cyclobutane-1,2-dicarboxylic Acid
The cis isomer is characterized by the two carboxylic acid groups being on the same side of the cyclobutane (B1203170) ring.
The stereospecific synthesis of cis-cyclobutane-1,2-dicarboxylic acid can be achieved through various methods. One notable approach involves the photodimerization of maleic anhydride (B1165640) followed by hydrolysis. Another method is the [2+2] photocycloaddition of certain precursors. researchgate.net For instance, the scalable synthesis of a derivative, β-truxinic acid, has been accomplished by the photodimerization of a metastable crystalline solid of trans-cinnamic acid. rsc.orgrsc.org
The structure of cis-cyclobutane-1,2-dicarboxylic acid can be confirmed using various spectroscopic techniques.
| Spectroscopic Data for cis-Cyclobutane-1,2-dicarboxylic Acid | |
| Technique | Observed Data |
| ¹³C NMR | Spectral data available. nih.gov |
| GC-MS | NIST Number: 4154. nih.gov |
Detailed analysis of the ¹H NMR and ¹³C NMR spectra provides information about the chemical environment of the protons and carbon atoms, respectively, confirming the cis configuration. nih.gov Mass spectrometry data provides the molecular weight and fragmentation pattern of the molecule. nih.gov
cis-Cyclobutane-1,2-dicarboxylic acid is an achiral molecule, despite having two stereocenters (C1 and C2). This is because it possesses a plane of symmetry that bisects the C1-C2 bond, making it a meso compound. libretexts.org As a result, the molecule is superimposable on its mirror image and is optically inactive. libretexts.org This is analogous to other meso compounds like meso-tartaric acid and cis-1,2-dimethylcyclobutane. libretexts.org
trans-Cyclobutane-1,2-dicarboxylic Acid
In the trans isomer, the two carboxylic acid groups are on opposite sides of the cyclobutane ring.
Resolution into Enantiomers
The trans isomer of cyclobutane-1,2-dicarboxylic acid is a racemic mixture, meaning it consists of equal amounts of two non-superimposable mirror images, known as enantiomers. tandfonline.comchegg.com The separation of these enantiomers, a process called resolution, can be achieved using chiral resolving agents.
Modified literature and patented methods have been employed for this resolution. tandfonline.com For instance, quinine (B1679958) and cinchonidine (B190817) have been used as resolving agents to separate the (+)- and (-)-trans-diacids. tandfonline.com These methods have been refined to yield enantiomers with higher specific rotations than previously reported, indicating a more complete separation. tandfonline.com Another approach involves the use of (S)-phenylethylamine as a chiral resolving agent for the analogous trans-1,2-cyclohexanedicarboxylic acid, which forms diastereomeric salts that can be separated. nih.govresearchgate.net
Conformational Analysis and Ring Puckering
The cyclobutane ring is not perfectly flat; it can adopt a "puckered" or bent conformation to relieve torsional strain between adjacent substituents. ic.ac.uk The energy difference between the planar and puckered states is generally small, and the preferred conformation can be influenced by the substituents and the surrounding environment. ic.ac.uk
In the solid state, trans-1,2-cyclobutanedicarboxylic acid exists in a puckered conformation. iucr.org This puckering is a common feature in many cyclobutane derivatives. iucr.org The dihedral angle of the puckered ring in related cyclobutane structures has been observed to be around 149° to 156°. iucr.org The puckering of the cyclobutane ring is a dynamic process, and the barrier to inversion between puckered conformations is relatively low. aip.orgnih.gov
Spectroscopic Characterization of the trans Isomer
Spectroscopic techniques are essential for the identification and characterization of trans-cyclobutane-1,2-dicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of trans-cyclobutane-1,2-dicarboxylic acid in D₂O shows a multiplet for the four methylene (B1212753) protons (CH₂) around 1.95-2.00 ppm and a multiplet for the two methine protons (CH) at approximately 3.20-3.40 ppm. tandfonline.com
¹³C NMR: The carbon-13 NMR spectrum in D₂O displays a peak for the methylene carbons at about 23.6 ppm, the methine carbons at 42.4 ppm, and the carboxyl carbons at 180.2 ppm. tandfonline.comchemicalbook.com The chemical shifts for the cis and trans isomers are slightly different, allowing for their distinction by ¹³C NMR. tandfonline.com
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The spectrum for trans-cyclobutane-1,2-dicarboxylic acid is available in spectral databases. chemicalbook.comnist.gov
Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the compound and can help differentiate between cis and trans isomers based on their fragmentation patterns. nih.gov
Below is an interactive table summarizing the key spectroscopic data for trans-cyclobutane-1,2-dicarboxylic acid.
| Spectroscopic Technique | Nucleus/Type | Solvent | Key Chemical Shifts/Signals |
| ¹H NMR | Proton | D₂O | ~1.95-2.00 ppm (m, 4H, CH₂), ~3.20-3.40 ppm (m, 2H, CH) tandfonline.com |
| ¹³C NMR | Carbon-13 | D₂O | ~23.6 ppm (CH₂), ~42.4 ppm (CH), ~180.2 ppm (COOH) tandfonline.comchemicalbook.com |
Racemic Mixtures and Chiral Environments
The trans isomer of this compound is chiral and exists as a pair of enantiomers. vaia.comchegg.com In a standard synthesis, these enantiomers are produced in equal amounts, forming a racemic mixture. tandfonline.com When this racemic mixture interacts with a chiral environment, such as a chiral resolving agent or a biological system, the individual enantiomers may behave differently. nih.gov The ability to separate these enantiomers is crucial for applications where stereochemistry is important, such as in the synthesis of chiral ligands for enantioselective catalysis. tandfonline.com
Comparative Stereochemistry and Isomer Interconversion
Isomerization Pathways and Mechanisms (e.g., thermal, acid-catalyzed)
The interconversion between the cis and trans isomers of this compound can be achieved through various methods.
Acid-Catalyzed Isomerization: A mixture of cis and trans isomers can be quantitatively converted to the more stable trans-diacid by refluxing in strong acid, such as 12N HCl. tandfonline.com The progress of this isomerization can be monitored by ¹³C NMR spectroscopy, as the chemical shifts of the carbon atoms in the two isomers are distinct. tandfonline.com
Thermal Isomerization: Thermal methods can also influence the isomeric composition. For example, in the synthesis of related cyclobutane dicarboxylic acids, thermal conditions can lead to the cleavage of the cyclobutane ring. rsc.orgrsc.org
Influence of Stereochemistry on Reactivity and Applications
The stereochemistry of this compound significantly impacts its physical properties and chemical reactivity.
The spatial arrangement of the carboxylic acid groups affects intermolecular and intramolecular interactions. In the cis isomer, the two carboxylic groups are on the same side of the ring, allowing for potential intramolecular hydrogen bonding. researchgate.net In contrast, the carboxyl groups in the trans isomer are on opposite faces of the ring, making intramolecular hydrogen bonding impossible. researchgate.net This difference in structure can influence properties such as vapor pressure. researchgate.net
The stereochemistry of cyclobutane derivatives has been shown to have a significant effect on the bioactivity of related molecules. nih.gov Furthermore, chiral, non-racemic ligands based on the trans-1,2-disubstituted cyclobutane ring are valuable in the field of enantioselective catalysis. tandfonline.com The rigid and well-defined stereochemistry of these ligands can lead to high levels of stereocontrol in chemical reactions. acs.org The synthesis of these chiral ligands often starts from the resolved enantiomers of trans-cyclobutane-1,2-dicarboxylic acid. tandfonline.com
Advanced Synthetic Methodologies
[2+2] Photocycloaddition Reactions
The [2+2] photocycloaddition is a powerful and widely used photochemical reaction for the synthesis of cyclobutane (B1203170) rings. researchgate.netnih.govacs.org This reaction involves the union of two unsaturated molecules, typically alkenes, under the influence of ultraviolet light to form a four-membered ring. acs.org The success and stereochemical outcome of these reactions, particularly in the solid state, are governed by the specific arrangement of the reactant molecules in the crystal lattice, a principle outlined by Schmidt's topochemical rules. acs.org For a reaction to occur, the double bonds of the reacting molecules must be parallel and separated by a distance of no more than 4.2 Å. acs.org
The solid-state photodimerization of cinnamic acid and its derivatives is a classic example of a topochemical [2+2] cycloaddition. nih.gov Depending on the crystal packing (polymorph) of the cinnamic acid derivative, different stereoisomers of diphenylcyclobutane dicarboxylic acid can be selectively synthesized. acs.org
The photodimerization of trans-cinnamic acid can yield different products depending on its crystalline form. The α-polymorph, which is thermodynamically stable, dimerizes in a head-to-tail fashion to produce α-truxillic acid. acs.orgnih.gov In contrast, the metastable β-polymorph of trans-cinnamic acid, which has a head-to-head arrangement in its crystal lattice, undergoes photodimerization to exclusively yield β-truxinic acid, a stereoisomer of cyclobutane-1,2-dicarboxylic acid. nih.govrsc.orgnih.gov
The synthesis of β-truxinic acid requires the initial preparation of the metastable β-form of trans-cinnamic acid, which can be achieved by precipitation from a solution in dimethylformamide into ice water. rsc.org Subsequent irradiation of this solid with UV light induces the [2+2] cycloaddition. rsc.orgnih.gov This method allows for a scalable preparation of β-truxinic acid. rsc.orgnih.gov The reaction can be monitored using techniques such as solid-state NMR spectroscopy. acs.org
Table 1: Photodimerization of β-trans-Cinnamic Acid
| Reactant | Crystalline Form | Key Condition | Product | Symmetry of Product | Ref. |
| trans-Cinnamic Acid | β-Polymorph (metastable) | Solid-State UV Irradiation | β-Truxinic Acid | C_s | nih.gov |
| trans-Cinnamic Acid | α-Polymorph (stable) | Solid-State UV Irradiation | α-Truxillic Acid | C_i | nih.govnih.gov |
Derivatives of hydroxycinnamic acid, which can be sourced from the biopolymer lignin, are valuable precursors for synthesizing cyclobutane-containing dicarboxylic acids (CBDAs). und.edu These compounds undergo [2+2] photocycloaddition to form various dimeric structures. und.edu
Ferulic acid, a common hydroxycinnamic acid derivative, can be dimerized via photocycloaddition to produce incarvillateine, a cyclobutane dicarboxylic acid derivative that can be used as a building block in polymer synthesis. und.edu Esters of hydroxycinnamic acids, such as isopropyl ferulate and isopropyl p-coumarate, also readily photodimerize to form the corresponding di-esters. These can then be hydrolyzed to yield the target diacid building block. und.edu The use of these biorenewable precursors aligns with the principles of green chemistry. und.edu
Table 2: Photodimerization of Hydroxycinnamic Acid Derivatives
| Precursor | Dimerization Product (Diacid form) | Significance | Ref. |
| Ferulic Acid | Incarvillateine | Bio-based building block for polymers. und.edu | und.edu |
| p-Coumaric Acid | Corresponding cyclobutane dicarboxylic acid | Derived from a natural source. nih.gov | und.edu |
| Caffeic Acid | Corresponding cyclobutane dicarboxylic acid | Naturally abundant dye precursor. nih.gov | nih.gov |
Furanacrylic acid and its derivatives serve as another class of precursors for the synthesis of cyclobutane-1,2-dicarboxylic acids, offering access to unique structures with furan (B31954) moieties.
trans-3-(2-furyl)acrylic acid, a key precursor, can be readily synthesized from furfural (B47365), a commodity chemical derived from biomass. researchgate.netorgsyn.org The synthesis typically involves a Knoevenagel condensation of furfural with malonic acid. orgsyn.org This bio-based starting material can then undergo photodimerization to yield a diacid with a cyclobutane core. researchgate.net Specifically, the solid-state photocycloaddition of trans-3-(2-furyl)acrylic acid stereospecifically produces cis-3,4-di(furan-2-yl)this compound. researchgate.net
The synthesis of cis-3,4-di(furan-2-yl)this compound is a prime example of a solvent-free photodimerization. The reaction is conducted on the crystalline solid of trans-3-(2-furyl)acrylic acid, proceeding as a solid-state [2+2] photocycloaddition. researchgate.net This method is highly efficient, achieving an isolated yield of 95%. researchgate.net The absence of a solvent reduces waste and environmental impact, making it a green and sustainable synthetic route. The single crystal structure of the resulting diacid reveals a specific geometry that makes it a unique, semi-rigid building block for materials science applications. researchgate.net
Mechanistic Studies of Photocycloaddition
The [2+2] photocycloaddition is a cornerstone in the synthesis of cyclobutane rings. Mechanistic understanding of this process, particularly in the solid state, is crucial for controlling reaction outcomes. und.edu
In solid-state photochemistry, the arrangement of molecules within a crystal lattice dictates the feasibility and stereochemical outcome of the reaction. This concept, governed by topochemical principles, posits that a reaction occurs with minimal atomic and molecular movement. For a [2+2] photocycloaddition to proceed, the reacting olefin double bonds of adjacent molecules must be parallel and separated by a distance of approximately 4.2 Å or less. acs.orgnih.gov
Crystal engineering allows for the rational design of molecular crystals where reactants are pre-organized into "pre-reactive" pairs, often through stacking interactions. rsc.org This pre-organization is vital for achieving high regio- and stereospecificity, often yielding a single product quantitatively, which is a significant advantage over solution-phase reactions that typically produce a mixture of isomers. acs.orgnih.gov Single-crystal to single-crystal (SCSC) transformations are ideal examples, where the crystalline integrity is maintained throughout the reaction, allowing for precise structural characterization of both reactant and product. acs.orgnih.gov
Studies on coordination polymers have served as robust models for investigating these reaction kinetics. By embedding alkene substrates within structurally ordered crystalline polymers, researchers can systematically study the effects of molecular arrangement on reaction rates. acs.org For instance, the orientation of substituents can influence which isomer of a cyclobutane derivative is formed. In the case of certain styryl dyes, centrosymmetrically related stacks of cations form dimeric pairs, but the photocycloaddition only proceeds if the N-substituents are oriented away from the dimer's center. rsc.org
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Topochemical Postulate | Reactions in crystals proceed with minimal atomic and molecular motion. | Predicts reaction feasibility and product stereochemistry. | acs.orgnih.gov |
| Schmidt's Criteria | Reacting double bonds must be parallel and separated by a distance of < 4.2 Å. | A fundamental geometric requirement for solid-state [2+2] photocycloaddition. | acs.orgnih.gov |
| Crystal Engineering | The design and synthesis of molecular solid structures with desired properties. | Enables the pre-organization of reactants to favor a specific reaction pathway. | rsc.org |
| SCSC Transformation | A reaction where a single crystal of the reactant transforms into a single crystal of the product. | Allows for unequivocal structural analysis of the reaction pathway via X-ray crystallography. | nih.gov |
Traditional light sources, such as medium-pressure mercury lamps, emit a broad spectrum of UV light. shilpent.comnoblelight.com While effective, they can lead to side reactions and product degradation due to the presence of high-energy wavelengths. researchgate.net Modern advancements have led to the development of more precise and efficient light sources, such as Light Emitting Diodes (LEDs). symeres.comphoseon.com UV-LEDs emit light in a very narrow wavelength band, which allows for the selective excitation of the desired chromophore, minimizing undesirable secondary reactions and improving product yield. phoseon.com
A notable development is the concept of ECO-UV (Energy-efficient, Cost-effective, and Operator-friendly) lamps, such as commercially available germicidal lamps. nih.gov These sources provide a greener alternative for photochemical synthesis. For example, the synthesis of a novel cyclobutane-containing diacid (CBDA-3) from sorbic acid was successfully performed using these lamps, highlighting their utility in sustainable chemistry. nih.gov The selection of a specific wavelength can also be a tool to control stereoselectivity, as different excited states (e.g., singlet vs. triplet) or different intermediates (e.g., exciplex vs. electron donor-acceptor complex) can be accessed, leading to different diastereomeric products. nsf.gov In some cases, UV irradiation of crystals can induce a rapid release of accumulated strain energy, leading to a dramatic "photosalient effect" where crystals leap or shatter. nih.govresearchgate.net
| Light Source | Wavelength Spectrum | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Medium-Pressure Mercury Lamp | Broad (e.g., 250-450 nm) | High intensity, widely used. | Broad emission can cause side reactions, contains mercury, high energy consumption. | shilpent.comtechinstro.com |
| UV-LEDs | Narrow (monochromatic) | High selectivity, energy-efficient, long lifespan, mercury-free, consistent output. | Can have lower power output than mercury lamps for large-scale reactors. | symeres.comphoseon.com |
| ECO-UV Lamps (e.g., Germicidal) | Typically monochromatic (e.g., 254 nm) | Energy-efficient, cost-effective, readily available. | Fixed wavelength may not be suitable for all reactions. | nih.gov |
Cross-Photoreactions for Substituted Cyclobutanes
While many photocycloaddition studies focus on the dimerization of identical olefins, cross-photoreactions between two different olefins present a powerful method for creating cyclobutanes with multiple, distinct substituents. researchgate.net These reactions are challenging, especially in the liquid phase, where they often result in complex product mixtures. researchgate.net However, conducting the reaction in the solid state can overcome this limitation. By co-crystallizing two different reactants, crystal engineering can direct a specific cross-cycloaddition, leading to a single, well-defined polysubstituted cyclobutane product. researchgate.net This strategy leverages specific intermolecular interactions, such as perfluorophenyl-phenyl stacking, to control the assembly of the C=C bonds in the required orientation for the cross-reaction to occur. researchgate.net
Chemoenzymatic and Asymmetric Syntheses
Achieving enantioselectivity in the synthesis of cyclobutane derivatives is a significant goal, particularly for pharmaceutical applications. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. Several strategies have been developed for the asymmetric [2+2] cycloaddition. nih.gov
Organocatalysis has emerged as a powerful tool for this purpose. For instance, the combination of aminocatalysis with hydrogen-bonding activation has been used to achieve formal enantioselective [2+2] cycloaddition reactions. nih.gov In this approach, a chiral amine catalyst activates one of the reactants as a dienamine, controlling the facial selectivity of the subsequent cycloaddition. nih.gov Another advanced method involves photoredox catalysis, which can facilitate a strain-release/ nsf.govnsf.gov-rearrangement cascade to produce polysubstituted cyclobutanes with good diastereoselectivity. nih.gov These methods provide access to structurally complex cyclobutanes, including non-natural amino acid scaffolds, from readily available starting materials. nih.gov
Other Emerging Synthetic Routes
Beyond photochemistry, other synthetic routes are being explored to construct the this compound framework.
An important emerging thermal route is the [2+2] cycloaddition of electron-deficient alkenes, such as esters of maleic or fumaric acid, with electron-rich ketene (B1206846) acetals. harvard.eduresearchgate.net This reaction provides a direct path to highly functionalized cyclobutane rings.
The process often requires the use of a Lewis acid to enhance the electrophilicity of the maleic or fumaric ester, thereby facilitating the cycloaddition. google.comgoogle.com A key innovation in this area is the use of a sterically hindered base in conjunction with the Lewis acid. google.com This combination allows for the efficient synthesis of 3,3-dialkoxy-cyclobutane-1,2-dicarboxylic acid esters. Since the cycloaddition is stereospecific, using a fumaric ester (trans) as the starting material yields a cyclobutane product with a trans configuration, while a maleic ester (cis) would yield a cis product. google.com These ester products are valuable intermediates that can be subsequently hydrolyzed to afford the desired this compound. google.com
| Reactant 1 | Reactant 2 | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Maleic or Fumaric Acid Ester | Ketene Acetal | Lewis Acid, Sterically Hindered Base | 3,3-Dialkoxy-cyclobutane-1,2-dicarboxylic acid ester | google.comgoogle.com |
Chemical Reactivity and Derivatization
Carboxylic Acid Functional Group Transformations
The two carboxylic acid groups on the cyclobutane (B1203170) ring are the primary sites for chemical reactions, enabling the formation of esters, amides, and anhydrides, as well as undergoing decarboxylation.
Cyclobutane-1,2-dicarboxylic acid readily undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding diesters. ontosight.aiontosight.ai This reaction is a standard transformation for carboxylic acids and is crucial for synthesizing various cyclobutane derivatives. For instance, the reaction with isopropanol (B130326) yields diisopropyl cyclobutane-1,2-dicarboxylate. ontosight.aiontosight.ai Similarly, reaction with methanol (B129727) produces dimethyl cyclobutane-1,2-dicarboxylate. chemicalbook.com
The resulting ester derivatives, such as diethyl cyclobutane-1,2-dicarboxylate, are valuable intermediates in organic synthesis. google.comgoogle.com They can be used in further reactions to introduce additional functional groups or to construct more complex molecular architectures. The stereochemistry of the starting dicarboxylic acid (cis or trans) is typically retained in the resulting ester, allowing for the synthesis of specific stereoisomers. google.com
Table 1: Examples of Esterification Reactions
| Reactant | Reagent | Product |
| This compound | Isopropanol/Catalyst | Diisopropyl cyclobutane-1,2-dicarboxylate ontosight.aiontosight.ai |
| This compound | Methanol/Catalyst | Dimethyl cyclobutane-1,2-dicarboxylate chemicalbook.com |
| Maleic or fumaric esters | Ketene (B1206846) acetals/Lewis acid/Sterically hindered base | Cyclobutane-1,2-dicarboxylic esters google.comgoogle.com |
The carboxylic acid groups of this compound can be converted to amides through reaction with amines. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine. The resulting diamides are stable compounds with potential applications in materials science and medicinal chemistry.
For example, N-substituted cyclobutane-1,2-dicarboxamides can be synthesized, where the properties of the resulting amide can be tuned by varying the substituent on the nitrogen atom. nih.gov The formation of an amide bond from a carboxylic acid and an amine is a common reaction in organic chemistry, often facilitated by coupling reagents. mdpi.com The synthesis of carboxy-cyclobutane isomers has been achieved through a process involving the formation of an amide bond, followed by a photochemical cycloaddition and subsequent hydrolysis. rsc.org
Intramolecular dehydration of the cis-isomer of this compound leads to the formation of cis-cyclobutane-1,2-dicarboxylic anhydride (B1165640). This cyclic anhydride is a reactive intermediate that can be used to introduce the cyclobutane-1,2-dicarbonyl moiety into other molecules. The anhydride group is susceptible to nucleophilic attack, allowing for the synthesis of mono-esters, mono-amides, and other derivatives. myskinrecipes.com
The formation of the anhydride is a key step in certain synthetic routes and can be achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent. The reactivity of the anhydride makes it a versatile building block in organic synthesis. myskinrecipes.com For instance, it can react with alcohols to give a mono-ester and with amines to give a mono-amide, providing a route to unsymmetrically substituted derivatives.
Upon heating, this compound can undergo decarboxylation, losing one or both carboxylic acid groups as carbon dioxide. The ease of decarboxylation depends on the specific stereoisomer and the reaction conditions. The thermal decarboxylation of dicarboxylic acids is a known synthetic method for the preparation of cyclic ketones or hydrocarbons. wikipedia.org
In some cases, the decarboxylation can be facilitated by the presence of a catalyst or by converting the carboxylic acid to a more reactive derivative, such as a perester. wikipedia.org The decarboxylation of dicarboxylic acids can also be achieved photochemically, as demonstrated in the light-driven enzymatic decarboxylation of various dicarboxylic acids. nih.gov
Cyclobutane Ring Modifications
The strained four-membered ring of this compound and its derivatives can undergo ring-opening reactions under certain conditions, a property that is being explored for the development of novel materials.
The cyclobutane ring is susceptible to cleavage under thermal or photochemical conditions, a characteristic known as thermocleavability or photocleavability. This property is particularly interesting for the design of recyclable polymers.
A notable example is the development of a recyclable thermoset polymer derived from cis-3,4-diphenylthis compound. rsc.orgrsc.org This polymer can be broken down into its constituent monomers by heating, allowing for the recovery and reuse of the starting materials. rsc.orgrsc.org The ring-opening is a retro-[2+2] cycloaddition reaction, which is the reverse of the reaction used to form the cyclobutane ring. This process avoids the need for expensive and environmentally harmful catalysts for polymer degradation. rsc.org
Functionalization of the Cyclobutane Ring
The functionalization of the cyclobutane ring in derivatives of this compound is a key area of research, driven by the desire to synthesize novel molecules with specific biological or material properties. ontosight.ai The inherent ring strain of the cyclobutane core makes these reactions unique compared to those of larger, more stable cycloalkanes. nih.gov
One prominent method for functionalizing the cyclobutane ring is through C-H activation. This powerful technique allows for the direct introduction of new functional groups onto the carbocyclic framework. For instance, palladium-catalyzed C(sp³)–H arylation has been successfully applied to chiral cyclobutane derivatives. researchgate.net By using a directing group, such as 8-aminoquinoline (B160924), it is possible to achieve high levels of selectivity in these transformations. researchgate.net This approach has been used to synthesize complex chiral cyclobutane keto acids with multiple stereocenters. researchgate.net
Transannular C–H functionalization offers another sophisticated strategy for modifying the cyclobutane ring. nih.gov While challenging due to the rigidity of the small ring, specific ligand systems, such as quinuclidine-pyridones and sulfonamide-pyridones, have enabled the γ-C–H arylation of cyclobutane carboxylic acids. nih.gov This method demonstrates excellent regioselectivity, even in the presence of more accessible β-C–H bonds. nih.gov
Organocatalysis has also emerged as a powerful, eco-friendly tool for the α-functionalization of cyclobutanone (B123998) derivatives, which can be derived from this compound. nih.gov Various organocatalyzed reactions, including aldol (B89426) and Mannich reactions, as well as Michael additions, have been developed to introduce new substituents at the α-position of the cyclobutanone ring. nih.govmdpi.com
| Functionalization Method | Reagents/Catalysts | Type of Functionalization | Reference |
| Directed C–H Arylation | Palladium catalyst, 8-aminoquinoline directing group | Introduction of aryl groups | researchgate.net |
| Transannular C–H Arylation | Palladium catalyst, Quinuclidine-pyridone or Sulfonamide-pyridone ligands | Introduction of aryl groups at the γ-position | nih.gov |
| Organocatalyzed Aldol Reaction | Organocatalysts | α-functionalization of cyclobutanone derivatives | nih.govmdpi.com |
| Organocatalyzed Mannich Addition | Organocatalysts | α-functionalization of cyclobutanone derivatives | nih.gov |
| Organocatalyzed Michael Addition | Organocatalysts | α-functionalization of cyclobutanone derivatives | nih.govmdpi.com |
Reactions Involving C=C Bonds in Derivatives
Derivatives of this compound that contain carbon-carbon double bonds within or attached to the cyclobutane ring undergo a variety of addition and cycloaddition reactions. These reactions are pivotal for further elaborating the molecular structure.
A key example is the Diels-Alder reaction of cyclobut-1-ene-1,2-dicarboxylic acid. This reaction, involving a [4+2] cycloaddition with a diene like cyclopentadiene (B3395910), typically yields adducts where the electron-withdrawing carboxylic acid groups are in the exo-position. rsc.org However, in the case of cyclobut-1-ene-1,2-dicarboxylic acid itself, the reaction with cyclopentadiene predominantly forms the endo-stereoisomer. rsc.org This unusual stereoselectivity is attributed to the presence of an intramolecular hydrogen bond in the dicarboxylic acid. rsc.org
Derivatives with exocyclic double bonds can also undergo important transformations. For instance, the addition of carbenes or carbenoids to a C=C bond is a fundamental method for forming cyclopropane (B1198618) rings. youtube.com The Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple, is a classic example of a stereospecific cyclopropanation that can be applied to alkene-containing derivatives of this compound. youtube.com
Furthermore, olefin metathesis, often employing Grubbs catalysts, provides a versatile tool for modifying C=C bonds in these derivatives. This can involve ring-closing metathesis to form bicyclic systems or cross-metathesis to introduce new substituents. youtube.com
| Reaction Type | Reactant | Reagents | Product Type | Reference |
| Diels-Alder Reaction | Cyclobut-1-ene-1,2-dicarboxylic acid | Cyclopentadiene | Bicyclic adduct | rsc.org |
| Cyclopropanation | Alkene derivative | Dihalomethane, strong base (for dihalocarbene) or CH₂I₂/Zn(Cu) (Simmons-Smith) | Cyclopropane-fused derivative | youtube.com |
| Olefin Metathesis | Alkene derivative | Grubbs catalyst | Modified alkene or bicyclic system | youtube.com |
Regioselective and Stereoselective Reactions
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules based on the this compound scaffold. The rigid four-membered ring often provides a platform for highly controlled transformations.
Stereoselective [2+2] cycloadditions are a cornerstone for the synthesis of cyclobutane derivatives. nih.gov For instance, the reaction of maleic or fumaric esters with ketene acetals in the presence of a Lewis acid and a sterically hindered base can produce cyclobutane-1,2-dicarboxylic esters. google.com When optically active maleic or fumaric esters are used, this cycloaddition proceeds stereoselectively, leading to the preferential formation of one diastereomer. google.com
The stereospecific ring contraction of pyrrolidines to cyclobutanes represents another powerful method. nih.gov This reaction, mediated by iodonitrene chemistry, proceeds through a 1,4-biradical intermediate and demonstrates remarkable stereoretention. nih.govacs.org Even with the destruction of all stereocenters during the reaction, the stereochemical information from the starting pyrrolidine (B122466) can be transferred to the cyclobutane product with high fidelity. nih.gov
As mentioned previously, the Diels-Alder reaction of cyclobut-1-ene-1,2-dicarboxylic acid with cyclopentadiene shows exceptional stereoselectivity, favoring the endo product due to intramolecular hydrogen bonding. rsc.org This is in contrast to its derivatives, such as the corresponding dicyano or bisalkoxycarbonyl compounds, which yield predominantly exo adducts. rsc.org
Regioselectivity is a key feature of the organocatalyzed aldol reactions of cyclobutanones, which can be completely regioselective, leading to 2,2-disubstituted products. mdpi.com Furthermore, the transannular C-H functionalization of cyclobutane carboxylic acids exhibits excellent γ-regioselectivity, overriding the typically favored β-functionalization. nih.gov
| Reaction | Key Feature | Outcome | Reference |
| [2+2] Cycloaddition | Use of chiral maleic/fumaric esters | Stereoselective formation of diastereomeric cyclobutane-1,2-dicarboxylic esters | google.com |
| Pyrrolidine Ring Contraction | Iodonitrene-mediated | Stereospecific formation of cyclobutanes with high stereoretention | nih.gov |
| Diels-Alder Reaction | Intramolecular hydrogen bonding in cyclobut-1-ene-1,2-dicarboxylic acid | Predominant formation of the endo-stereoisomer | rsc.org |
| Organocatalyzed Aldol Reaction | Enamine catalysis | Completely regioselective formation of 2,2-disubstituted cyclobutanones | mdpi.com |
| Transannular C-H Arylation | Use of specific ligands | Excellent γ-regioselectivity | nih.gov |
Advanced Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of cyclobutane-1,2-dicarboxylic acid in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.
For the cis isomer of a related derivative, (1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals for the cyclobutane (B1203170) ring protons. rsc.org Specifically, two new doublets appear at δ 4.22 and 3.82 ppm, which are attributed to the protons on the cyclobutane ring and confirm a structure with mirror symmetry. rsc.org In contrast, the trans isomer exhibits a more complex pattern with two doublet-of-doublets around 4.30 and 3.83 ppm, consistent with its center of symmetry. rsc.org
A study on the scalable preparation of a cis-cyclobutane-1,2-dicarboxylic acid derivative provides specific ¹H and ¹³C NMR data. The ¹H NMR spectrum (500 MHz, DMSO-d6) showed signals at δ 12.46 (s, 2H, carboxylic acid protons), 6.99–7.09 (m, 10H, phenyl protons), 4.22 (d, J = 4.5 Hz, 2H, cyclobutane protons), and 3.81 (d, J = 4.5 Hz, 2H, cyclobutane protons). rsc.org The ¹³C NMR spectrum (125 MHz, DMSO-d6) displayed peaks at δ 174.3 (carboxylic acid), 139.6, 128.2, 128.0, 126.2 (phenyl carbons), 44.8, and 42.9 (cyclobutane carbons). rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a cis-cyclobutane-1,2-dicarboxylic acid derivative.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 12.46 | singlet | Carboxylic Acid (2H) | |
| ¹H | 6.99-7.09 | multiplet | Phenyl (10H) | |
| ¹H | 4.22 | doublet | 4.5 | Cyclobutane (2H) |
| ¹H | 3.81 | doublet | 4.5 | Cyclobutane (2H) |
| ¹³C | 174.3 | Carboxylic Acid | ||
| ¹³C | 139.6, 128.2, 128.0, 126.2 | Phenyl | ||
| ¹³C | 44.8, 42.9 | Cyclobutane |
Data sourced from a study on (1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid in DMSO-d6. rsc.org
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FT-IR spectrum reveals key absorptions corresponding to the carboxylic acid groups and the cyclobutane ring. rsc.orgrsc.org
The formation of a this compound derivative from its precursor, trans-cinnamic acid, can be monitored by the disappearance of the C=C stretching vibration at 1627 cm⁻¹ and the C=C-H out-of-plane bending at 976 cm⁻¹. rsc.org Concurrently, the C=O stretching band of the carboxylic acid shifts from 1671 cm⁻¹ to 1697 cm⁻¹ upon formation of the cyclobutane ring. rsc.org
The infrared spectra of substituted cyclobutanes have been studied to identify characteristic absorption regions. dtic.mil Generally, most of these compounds exhibit absorptions in six relatively narrow regions, although the intensities can vary significantly. dtic.mil The infrared spectrum of cyclobutane itself shows prominent C-H stretching vibrations around 2987 and 2887 cm⁻¹, along with various CH₂ bending and ring deformation modes. docbrown.info In carboxylic acids, the O-H stretch of the carboxyl group typically appears as a very broad band in the region of 3300-2500 cm⁻¹, and the C=O stretch is a strong absorption between 1760 and 1690 cm⁻¹.
Table 2: Key FT-IR Absorption Bands for a cis-cyclobutane-1,2-dicarboxylic acid derivative.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 1697 | C=O | Stretching |
| Disappearance at 1627 | C=C | Stretching |
| Disappearance at 976 | C=C-H | Out-of-plane bending |
Data based on the formation from trans-cinnamic acid. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed for the precise determination of the molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which helps to confirm the molecular formula of the compound. rsc.orgnih.gov
The molecular formula for this compound is C₆H₈O₄, corresponding to a molecular weight of approximately 144.12 g/mol . nih.gov HRMS analysis can confirm the exact mass to several decimal places, distinguishing it from other compounds with the same nominal mass. For instance, the computed exact mass is 144.04225873 Da. nih.gov
Electron ionization mass spectrometry of cis- and trans-1,2-cyclobutanedicarboxylic acid shows fragmentation patterns that can help differentiate the isomers. nist.govnist.gov The mass spectrum of the cis isomer shows a top peak at m/z 54, with other significant peaks at m/z 55 and 53. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and the conformation of the cyclobutane ring.
The crystal structure of cis-1,2-cyclobutanedicarboxylic acid reveals that the cyclobutane ring is puckered, with a dihedral angle of 156°. iucr.org The crystals are monoclinic, belonging to the P2₁/c space group. iucr.org The bond lengths within the cyclobutane ring vary, with the longest being 1.556 Å and the shortest 1.526 Å. iucr.org The steric hindrance between the two carboxylic acid groups is alleviated through deformations in bond angles and conformational angles. iucr.org
In a study of a cis-3,4-diphenyl derivative, X-ray analysis also showed a puckered cyclobutane ring with a 20° pucker. rsc.org The internal angles of the cyclobutane ring were found to be between 87-88°. rsc.org This puckered conformation helps to minimize the steric strain that would be present in a planar arrangement. dalalinstitute.com It has been noted that in the solid state, some cyclobutane derivatives can exhibit disorder in the ring's conformation. rsc.org
Table 3: Selected Crystallographic Data for cis-1,2-Cyclobutanedicarboxylic Acid.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.710 |
| b (Å) | 8.559 |
| c (Å) | 7.343 |
| β (°) | 95.03 |
| Cyclobutane Ring Dihedral Angle (°) | 156 |
| Longest C-C bond in ring (Å) | 1.556 |
| Shortest C-C bond in ring (Å) | 1.526 |
Data from the crystal structure determination of cis-1,2-cyclobutanedicarboxylic acid. iucr.org
Computational Chemistry Studies
Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level, complementing experimental findings.
Density Functional Theory (DFT) is a widely used computational method to predict molecular structures, energies, and spectroscopic properties. researchgate.netnih.gov DFT calculations have been employed to study the reaction mechanisms involving cyclobutane-1,2-dione, a related compound. beilstein-journals.org These studies help to understand the relative energies of different reaction pathways and transition states. beilstein-journals.org
For instance, in the reaction of cyclobutane-1,2-dione with a hydroxide, DFT calculations showed that the benzilic acid type rearrangement to form 1-hydroxycyclopropane-1-carboxylate is the most feasible pathway due to a significantly lower activation energy compared to other potential ring-opening reactions. beilstein-journals.org DFT methods, such as those using the B3LYP or M06-2X functionals, are valuable for predicting geometries, reaction energies, and even spectroscopic parameters like IR frequencies. researchgate.netmdpi.com
The cyclobutane ring is not planar but exists in a puckered or "folded" conformation to relieve torsional strain. dalalinstitute.comyoutube.com One carbon atom is typically out of the plane formed by the other three, at an angle of about 25°. dalalinstitute.com This puckering reduces the eclipsing interactions between adjacent hydrogen atoms.
Computational analysis of the conformational energy landscape can map the potential energy of the molecule as a function of its geometry, identifying the most stable conformations. For cyclobutane, the puckered conformation is the energy minimum. The molecule undergoes a rapid "ring-puckering" motion where the out-of-plane carbon atom inverts its position. The energy barrier for this process is relatively low. The conformation of the cyclobutane ring in this compound is a balance between angle strain, torsional strain, and steric interactions between the carboxylic acid groups.
Electrostatic Potential Mapping
Electrostatic potential maps (EPMs), also known as molecular electrical potential surfaces, are three-dimensional representations that illustrate the charge distribution within a molecule. libretexts.org These maps are crucial for visualizing regions of a molecule that are electron-rich or electron-poor, which in turn helps in predicting intermolecular interactions. libretexts.orgscispace.com The color scheme in an EPM typically uses red to denote regions with a high negative electrostatic potential (electron-rich) and blue for areas with a high positive electrostatic potential (electron-poor), while green or yellow indicates neutral or near-zero potential. youtube.comresearchgate.net
For cis-cyclobutane-1,2-dicarboxylic acid, studies using 17O Nuclear Quadrupole Resonance (NQR) spectroscopy have provided significant insights into its electronic structure, which directly informs its electrostatic potential. nih.gov These investigations revealed the presence of two distinct types of O-H···O hydrogen bonds within the crystal lattice. nih.gov
A key finding was an unusually low quadrupole coupling constant at the O-H oxygen positions, approximately 30% lower than what is typically observed in other carboxylic acids. nih.gov This suggests a unique electron charge density distribution. A model based on the Townes and Dailey theory indicates that the electron population of a lone pair orbital on the hydroxyl oxygen is significantly reduced from the expected value of 2 to about 1.3. nih.gov This electron density is likely redistributed to the oxygen σ and π orbitals. This redistribution of charge density is a critical feature that would be visualized in an electrostatic potential map, with the hydroxyl oxygens showing a less negative potential than might be anticipated, and the carbonyl oxygens exhibiting a correspondingly high electron density (a strong red region). This unusual electronic configuration may be linked to the structural strain of the cyclobutane ring, where X-ray diffraction data have identified two particularly short C-C bonds. nih.gov
Table 1: 17O NQR Findings for cis-Cyclobutane-1,2-dicarboxylic acid
| Parameter | Observation | Implication for Electrostatic Potential |
| Oxygen Positions | Two distinct O···H and two O-H oxygen positions observed. nih.gov | Indicates two different hydrogen bond environments affecting local charge distribution. |
| Quadrupole Coupling | Constants at O-H positions are ~30% lower than typical values. nih.gov | Suggests an unusual and less negative charge concentration on the hydroxyl oxygens. |
| Electron Population | Lone pair orbital population on hydroxyl oxygen is reduced to ~1.3. nih.gov | Electron density is transferred to other oxygen orbitals, altering the electrostatic potential map. |
| O-H Distances | Calculated O-H distances are longer than expected for similar O···O bond lengths. nih.gov | Consistent with proton exchange, which would average the electrostatic potential between the two oxygen atoms involved in the hydrogen bond. |
Prediction of Reactivity and Reaction Mechanisms
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the reactivity and elucidating the reaction mechanisms of this compound and its derivatives.
Hydrolysis Mechanisms: The hydrolysis of esters derived from cyclobutane structures, such as cyclobutane-fused lactones, has been studied to understand the stability and degradation of related polymers. mdpi.com DFT calculations on a cyclobutane-fused lactone (CBL) indicate that the hydrolysis mechanism depends on the pH of the environment. mdpi.com
In alkaline conditions , the hydrolysis is predicted to proceed via the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. mdpi.com
In acidic conditions , the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism is the most probable pathway. mdpi.com Both the BAC2 and AAC2 mechanisms are two-step processes. mdpi.com For the AAC2 pathway, a single-step reaction was found to have an activation free energy about 7 kcal/mol higher than the two-step reaction. mdpi.com
Cycloaddition and Cycloreversion Reactions: Cyclobutane rings can be synthesized via [2+2] photocycloaddition reactions. For instance, derivatives of hydroxycinnamic acid, such as ferulic acid, can undergo photodimerization to form cyclobutane-containing dicarboxylic acids. und.edu Conversely, the cyclobutane ring in these structures can be cleaved thermally. und.edursc.org This thermal cycloreversion (or retro-[2+2] cycloaddition) makes materials derived from this compound promising for the development of thermally recyclable polymers. rsc.org
Diels-Alder Reactivity: The reactivity of related unsaturated compounds, such as cyclobut-1-ene-1,2-dicarboxylic acid, in Diels-Alder reactions has also been investigated. In its reaction with cyclopentadiene (B3395910), it exhibits exceptional stereoselectivity, yielding predominantly the endo-stereoisomer (88:12 ratio). rsc.org This is contrary to similar cyclobutene (B1205218) derivatives which favor the exo-product. This reversal in selectivity is attributed to the presence of an intramolecular hydrogen bond in cyclobut-1-ene-1,2-dicarboxylic acid, which influences non-bonded interactions in the transition state. rsc.org
Table 2: Predicted Reaction Mechanisms and Energetics
| Reaction Type | Reactant/System | Predicted Mechanism | Key Findings | Reference |
| Acidic Hydrolysis | Cyclobutane-fused Lactone (CBL) | AAC2 (two-step) | This pathway is energetically favored over a single-step mechanism by ~7 kcal/mol. | mdpi.com |
| Alkaline Hydrolysis | Cyclobutane-fused Lactone (CBL) | BAC2 | Identified as the most probable pathway in basic conditions. | mdpi.com |
| Diels-Alder Reaction | cyclobut-1-ene-1,2-dicarboxylic acid + cyclopentadiene | [4+2] Cycloaddition | Predominantly forms the endo-adduct due to an intramolecular hydrogen bond. | rsc.org |
| Thermal Degradation | cis-cyclobutane-1,2-dicarboxylic acid derivatives | Cycloreversion | The cyclobutane ring can be cleaved upon heating, allowing for thermal recyclability. | und.edursc.org |
Applications in Materials Science
Polymer Chemistry and Engineering
The incorporation of cyclobutane-1,2-dicarboxylic acid into polymer chains allows for the development of novel thermoplastics, thermosets, and other advanced materials with tailored properties.
This compound serves as a key monomer in the synthesis of various polymers, including polyesters and polyamides. chemimpex.comund.edunih.gov Its dicarboxylic acid functionality allows it to undergo polycondensation reactions with diols and diamines to form linear or cross-linked polymer chains. For instance, trans-cyclobutane-1,2-dicarboxylic acid is utilized as a building block for creating specialty plastics. chemimpex.com
A notable application is in the development of thermosetting plastics. A novel recyclable thermoset has been synthesized from cis-3,4-diphenylthis compound (a derivative of this compound) and glycerol (B35011). rsc.orgrsc.org The resulting thermoset exhibits a glass transition temperature (Tg) of 68 °C. rsc.org The synthesis of cyclobutane-based polymers, particularly polyesters derived from truxinate (a dimer of cinnamic acid forming a cyclobutane (B1203170) ring), has been a subject of interest for creating sustainable materials. nih.gov The use of cyclobutane dicarboxylic acids, referred to as CBDAs, shows promise as a bio-based alternative to petroleum-derived diacids in polymer production. und.edu
Dicarboxylic acids are known to function as cross-linking agents in the formation of polymer networks. While direct and extensive research on this compound specifically as a cross-linking agent is not widely published, its derivatives have been used to create cross-linked thermosets. rsc.orgrsc.org In these systems, the dicarboxylic acid reacts with a polyol like glycerol to form a three-dimensional network structure. rsc.org The principle of using dicarboxylic acids to crosslink polymers is well-established in materials like hydrogels, where they can improve structural stability and mechanical properties. nih.gov The bifunctional nature of this compound makes it a suitable candidate for creating such cross-linked architectures, contributing to the development of materials with enhanced rigidity and thermal stability.
There is a growing interest in utilizing cyclobutane-containing dicarboxylic acids (CBDAs) as sustainable building blocks for polymers. und.edu These compounds can often be synthesized from renewable resources through environmentally friendly methods like photocycloaddition. und.edu For example, derivatives of cinnamic acid, which can be sourced from lignin, a major component of biomass, can be used to produce CBDAs. und.edu
The resulting polymers are being explored for their biodegradability, offering a more sustainable alternative to traditional plastics. chemimpex.com Research into trans-cyclobutane-1,2-dicarboxylic acid has highlighted its potential in the synthesis of biodegradable plastics, contributing to efforts to reduce plastic waste. chemimpex.com The development of polymers from these bio-based monomers is a significant step towards a circular economy and more environmentally friendly materials.
The incorporation of the cyclobutane ring into a polymer backbone has a significant impact on the material's mechanical and thermal properties. The semi-rigid nature of the cyclobutane structure can enhance the thermal stability of polymers. chemimpex.com For instance, polyesters synthesized from a semi-rigid diol, trans-1,3-cyclobutane dimethanol (a derivative of the corresponding dicarboxylic acid), exhibit decomposition temperatures ranging from 381 to 424 °C and glass transition temperatures between 33 and 114 °C, depending on the comonomer used. rsc.org
The flexibility and rigidity of the polymer chain, and consequently its thermal properties, can be tuned by adjusting the structure of the cyclobutane monomer and the connecting linkers. In a study of cyclobutane-based polyesters, increasing the flexibility of the linker between the cyclobutane units led to a decrease in the glass transition temperature (Tg). nih.gov Conversely, more rigid linkers resulted in higher Tg values. nih.gov The unique structure of cyclobutane derivatives also makes them interesting for their potential to influence the mechanical response of polymers, including their use as mechanophores that can be activated by mechanical force. researchgate.net
Table 1: Thermal Properties of Polyesters Containing Cyclobutane Moieties
| Polymer System | Comonomers | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA) |
|---|---|---|---|
| Recyclable Thermoset | cis-3,4-diphenylthis compound, glycerol | 68 °C | Degrades at ~300 °C |
| CBDO-1 Polyesters | trans-1,3-cyclobutane dimethanol, various diacids | 33 - 114 °C | 381 - 424 °C |
| Truxinate Polyesters | Truxinate derivatives, various diols | -4.77 - 238.45 °C | Not specified |
Data sourced from multiple research findings to illustrate the range of properties. nih.govrsc.orgrsc.org
A key advantage of incorporating cyclobutane rings into polymer backbones is the potential for creating recyclable and degradable materials. The cyclobutane ring is thermally cleavable, meaning it can break apart at elevated temperatures. rsc.orgrsc.org This property is being exploited to design thermosets that can be chemically recycled.
For example, a thermoset made from cis-3,4-diphenylthis compound can be heated to around 300 °C, causing the cyclobutane rings in the polymer backbone to split. rsc.orgrsc.org This process breaks the polymer down into its constituent parts, which can then be recovered and used to synthesize new materials. rsc.org This approach offers a promising solution to the challenge of recycling thermosetting plastics, which are traditionally difficult to reprocess. Furthermore, the use of trans-cyclobutane-1,2-dicarboxylic acid is being investigated for its role in creating biodegradable materials. chemimpex.com
Alkyd resins are a major class of synthetic resins used in paints and coatings, traditionally synthesized from polyols, dicarboxylic acids or their anhydrides, and fatty acids. While the direct use of this compound in commercial alkyd resins is not widespread, research into modifying alkyd resins with novel dicarboxylic acids suggests its potential in this area. researcher.life The incorporation of different diacids can significantly alter the properties of the resulting coating, such as its anticorrosive performance. researcher.life
There is a growing trend to replace traditional petroleum-based components like phthalic anhydride (B1165640) with bio-based alternatives in alkyd resin synthesis. researchgate.net Bio-based dicarboxylic acids, such as furan-2,5-dicarboxylic acid, are being explored for this purpose. researchgate.net Given that this compound can be derived from renewable resources, it represents a potential candidate for developing more sustainable alkyd resins and protective coatings with unique performance characteristics. und.edu Dicarboxylic acids, in general, are known to contribute to good weathering properties in protective coatings. und.edu
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The dicarboxylate nature of this compound enables it to connect metal ions or clusters, leading to the formation of extended one-, two-, or three-dimensional structures known as coordination polymers and metal-organic frameworks (MOFs).
This compound and its derivatives serve as polytopic ligands, meaning they can coordinate to multiple metal centers, a fundamental requirement for the assembly of MOFs. The specific stereochemistry of the cyclobutane ring, such as in cis- or trans-isomers, influences the geometry and connectivity of the resulting framework. For instance, trans-1,3-cyclobutanedicarboxylic acid has been utilized as a ligand to create a series of partitioned acs (pacs)-MOFs. osti.govnih.gov This approach, inspired by the bioisosteric replacement strategy used in drug design, substitutes traditional benzene-based ligands with the cyclobutane scaffold. osti.gov The use of different isomers, like cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid and trans,trans,trans-1,2,3,4-cyclobutanetetracarboxylic acid, has led to the synthesis of various Cu(II)-based coordination polymers with differing dimensionalities and topologies. rsc.org Similarly, cyclobutane-1,1-dicarboxylic acid can act as a ligand to form lanthanide metal-organic frameworks (LnMOFs) and lithium coordination polymers. sigmaaldrich.comsigmaaldrich.com
The synthesis of MOFs incorporating cyclobutanedicarboxylate ligands often involves solvothermal or hydrothermal methods, where the metal salts and the ligand are heated in a solvent. nih.govrsc.org The choice of metal, ligand isomer, and reaction conditions such as temperature can direct the formation of specific framework topologies. rsc.org For example, a series of pacs-MOFs, designated as the CPM-110 family, were synthesized using trans-1,3-cyclobutanedicarboxylic acid as a primary ligand (L1) in combination with various trigonal N-donor ligands (L2). osti.gov The resulting frameworks exhibit a multimodular nature, a key feature for fine-tuning their properties. osti.govnih.gov In another example, six different copper(II)-based coordination polymers were synthesized using the cis,trans,cis and thermally treated trans,trans,trans isomers of 1,2,3,4-cyclobutanetetracarboxylic acid, resulting in structures with dimensionalities ranging from 1D to 3D. rsc.org
A significant advantage of using this compound in MOF synthesis is the ability to create materials with highly tunable pore structures, which is critical for applications in gas separation and storage. nih.govrsc.org The compact nature of the cyclobutane ring allows for the construction of MOFs with smaller and more precisely controlled pore sizes compared to those made with larger aromatic linkers. osti.gov
This "ultrafine pore tuning" at the sub-angstrom level is crucial for separating gases with very similar sizes. osti.govnih.gov For instance, by replacing 1,4-benzenedicarboxylate with trans-1,3-cyclobutanedicarboxylate in a pacs-MOF system, researchers achieved a significant pore compression of about 30%. osti.govnih.gov This, combined with further fine-tuning using a secondary ligand, dramatically improved the selectivity for acetylene (B1199291) (C₂H₂) over carbon dioxide (CO₂). osti.govnih.gov The selectivity was found to increase from 2.6 to 20.8, demonstrating the effectiveness of this integrative strategy. osti.govnih.gov
The table below summarizes the effect of ligand choice on the C₂H₂/CO₂ selectivity in a CoV-pacs system.
Table 1: Effect of Ligand Selection on Gas Selectivity in CoV-pacs MOFs
| Primary Ligand (L1) | Secondary Ligand (L2) | C₂H₂/CO₂ Selectivity |
|---|---|---|
| 1,4-benzenedicarboxylate (bdc) | 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | 2.6 |
| 1,4-benzenedicarboxylate (bdc) | 1,3,5-Tri(pyridin-4-yl)benzene (tpbz) | 2.8 |
| trans-1,3-cyclobutanedicarboxylate (tcb) | 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | 12.3 |
| trans-1,3-cyclobutanedicarboxylate (tcb) | 1,3,5-Tri(pyridin-4-yl)benzene (tpbz) | 20.8 |
This data clearly illustrates that the smaller trans-1,3-cyclobutanedicarboxylate ligand enables a much greater influence of the secondary ligand on the gas separation performance, a phenomenon that is muted when the larger benzene-based linker is used. osti.gov Such MOFs with tailored pore environments are promising materials for various industrial gas separation processes. nih.govscispace.com
Some coordination polymers incorporating cyclobutane derivatives have been observed to exhibit thermochromic behavior, which is a change in color in response to a change in temperature. In one study, Co(II)- and Ni(II)-based coordination polymers containing a cyclobutane derivative formed through a [2+2] cycloaddition reaction showed reversible color changes upon dehydration and rehydration. nih.gov The pink Co(II) polymer turned purple, and the green Ni(II) polymer became yellow, which was attributed to a change in the coordination number of the metal ions from six to five. nih.gov While this example involves a cyclobutane ring formed in situ, it highlights the potential for designing stimuli-responsive materials based on cyclobutane-containing ligands.
Supramolecular Chemistry and Self-Assembly
Beyond the formation of crystalline MOFs, this compound and its derivatives are valuable building blocks in the broader field of supramolecular chemistry, which involves the self-assembly of molecules into larger, well-defined structures through non-covalent interactions.
The defined stereochemistry and the ability of the carboxylic acid groups to form strong hydrogen bonds make this compound an excellent candidate for constructing supramolecular assemblies. fudan.edu.cn These non-covalent interactions can direct the formation of complex architectures in solution and in the solid state. The rigid cyclobutane scaffold provides a predictable geometric element, which is essential for designing specific supramolecular structures. Research has shown that even the replacement of a metal node like Zn with Ni can lead to a completely different supramolecular array, demonstrating the subtle control that can be exerted over the self-assembly process. rsc.org The use of these building blocks allows for the creation of materials with emergent properties that are not present in the individual molecules. nih.gov
Crystal Engineering and Directed Self-Assembly
The rigid and well-defined stereochemistry of this compound renders it an exemplary building block in the fields of crystal engineering and directed self-assembly. The spatial orientation of its two carboxylic acid groups, dictated by its cis or trans configuration, provides a powerful tool for programming the architecture of supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs).
The semi-rigid nature of the cyclobutane ring offers a unique structural alternative to the more commonly used rigid aromatic linkers or highly flexible aliphatic chains. nih.govresearchgate.net This characteristic allows for the construction of novel network topologies. The specific isomer of the dicarboxylic acid ligand plays a crucial role in determining the final structure of the self-assembled entity. For instance, the use of different isomers of dicarboxylate ligands has been shown to result in varied structures such as one-dimensional (1D) zigzag or helical chains, two-dimensional (2D) networks, and three-dimensional (3D) supramolecular structures. nih.gov
In the context of coordination polymers, the carboxylic acid groups of this compound coordinate with metal centers, acting as a bridge to form extended networks. Research into isomeric dicarboxylate ligands demonstrates how the geometric differences between cis and trans configurations can lead to the formation of distinct metallocycles and coordination polymers. nih.gov For example, studies on benzenedicarboxylate isomers have revealed the formation of 1D chains and dinuclear metallocycles, with the ligand's bonding modes dictating the dimensionality and topology of the resulting supramolecular structure. nih.gov This principle is directly applicable to this compound, where the fixed angles between the carboxylate groups on the cyclobutane scaffold predetermine the coordination geometry around the metal ion.
The synthesis of these cyclobutane-containing building blocks often utilizes [2+2] photocycloaddition reactions. nih.govund.edu This method allows for the creation of specific cyclobutane isomers that can then be employed in the rational design of materials. nih.gov The resulting dicarboxylic acids are valuable components for creating polymers and MOFs. und.edu
The table below summarizes the influence of isomeric dicarboxylate ligands on the resulting structures in coordination chemistry, illustrating the principles applicable to this compound.
Table 1: Influence of Isomeric Dicarboxylate Ligands on Coordination Polymer Architecture
| Ligand Isomer Type | Resulting Supramolecular Structure | Dimensionality | Reference |
|---|---|---|---|
| cis-configuration | Dinuclear Metallocycles | 2D or 3D (via further interactions) | nih.gov |
| trans-configuration | 1D Zigzag or Linear Chains | 1D | nih.gov |
The directed self-assembly process is not limited to coordination with metal ions. The carboxylic acid groups are potent hydrogen bond donors and acceptors, enabling the formation of intricate hydrogen-bonded networks. The stereochemical arrangement of these groups in cis-cyclobutane-1,2-dicarboxylic acid, for example, can favor the formation of discrete dimeric structures or one-dimensional tapes through intermolecular hydrogen bonds. An intramolecular hydrogen bond has been observed in the related cyclobut-1-ene-1,2-dicarboxylic acid, which significantly influences its reactivity and stereoselectivity in subsequent reactions. rsc.org This highlights the critical role of non-covalent interactions in the structures directed by these cyclobutane derivatives.
Detailed research findings have shown that the choice of metal ion and the specific isomer of the dicarboxylic acid can control the dimensionality of the resulting polymer. For instance, reactions involving cyclobutane-1,1-dicarboxylic acid with different alkaline-earth metals resulted in either a 2D or a 1D coordination polymer. researchgate.net While not the 1,2-isomer, this demonstrates the sensitivity of the final architecture to the components of the self-assembly process. The principles of using dicarboxylate linkers to bridge metal centers to form 1D, 2D, or 3D frameworks are well-established in the construction of MOFs. nih.govrsc.org
Applications in Medicinal Chemistry and Pharmaceutical Sciences
Building Block for Drug Design and Discovery
Cyclobutane-1,2-dicarboxylic acid and its esters are recognized as important intermediates and building blocks in the synthesis of pharmaceutical compounds. solubilityofthings.comgoogle.com The cyclobutane (B1203170) ring is less common in nature compared to five- or six-membered rings, and its inherent ring strain and distinct conformational properties offer a unique structural motif for drug design. solubilityofthings.com Medicinal chemists utilize this scaffold to create more complex molecules, with the dicarboxylic acid groups providing convenient handles for further chemical modifications, such as esterification or amide formation. solubilityofthings.com
The stereochemistry of the substituents on the cyclobutane ring can be precisely controlled, leading to either cis or trans isomers. This stereochemical control is crucial in drug design, as the spatial arrangement of functional groups often dictates a molecule's ability to bind to a specific biological target. The trans configuration, in particular, is often used in the synthesis of intermediates for pharmaceutically active compounds, including antiviral nucleoside analogues. google.com The ability to synthesize these building blocks from bio-based starting materials, such as derivatives of cinnamic acid through photocycloaddition, further enhances their appeal in modern, sustainable pharmaceutical development. und.edu
Derivatives with Potential Biological Activities
The modification of the carboxylic acid groups of this compound has given rise to a variety of derivatives, some of which have demonstrated significant potential in preclinical studies. These derivatives range from simple esters to more complex amides and coordination complexes, each designed to interact with specific biological systems.
While direct studies on the antimicrobial properties of simple this compound derivatives are not extensively documented, the broader class of cyclobutane-containing natural products has shown significant antimicrobial and antibacterial activities. For example, sceptrin, a natural product isolated from a marine sponge, contains a complex cyclobutane core and exhibits antimicrobial properties. Furthermore, research into other classes of carboxylic acid derivatives, such as those of quinoxaline-2-carboxylic acid, has demonstrated potent activity against mycobacteria, including the causative agent of tuberculosis. mdpi.com These findings suggest that the cyclobutane dicarboxylic acid scaffold could be a promising starting point for the development of novel antimicrobial agents.
Derivatives of cyclobutane dicarboxylic acids have shown potential as anti-inflammatory agents. Ferulic acid, a compound known for its anti-inflammatory effects, can be dimerized to form a cyclobutane dicarboxylic acid structure, indicating that this core can be part of an anti-inflammatory pharmacophore. und.edu Furthermore, research has shown that other types of dicarboxylic acids, such as very-long-chain dicarboxylic acids (VLCDCAs), act as endogenous anti-inflammatory lipids. nih.gov Some studies have focused on designing agents that inhibit cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process and also implicated in cancer. mdpi.com The development of sclerotiorin (B1681566) derivatives that show COX-2 inhibition highlights a strategy where a core structure is modified to target enzymes involved in inflammation. mdpi.com These related findings support the investigation of this compound derivatives as potential novel anti-inflammatory drugs.
The cyclobutane dicarboxylate structure has been successfully incorporated into platinum-based anticancer agents. The well-known chemotherapy drug Carboplatin features a cyclobutane-1,1-dicarboxylate (B1232482) ligand, which modulates the reactivity and toxicity of the platinum center compared to its predecessor, Cisplatin (B142131).
More targeted research has explored other isomers. For instance, platinum(II) complexes incorporating a functionalized 3-oxocyclobutane-1,1-dicarboxylate ligand were designed and synthesized. These compounds, DN603 and DN604, demonstrated potent in vitro anticancer activity comparable to existing drugs like Cisplatin and Oxaliplatin. The study highlighted that the functionalized ligand played a crucial role in the kinetic properties and potent anticancer activity of the complexes. Additionally, certain truxinate and truxillate esters, which are derivatives of diphenylcyclobutane dicarboxylic acid, have also been reported to possess anticancer properties. und.edu
| Compound | Core Ligand Structure | Key Research Finding |
|---|---|---|
| DN603 | 3-oxocyclobutane-1,1-dicarboxylate | Showed potent in vitro anticancer activity comparable to cisplatin and oxaliplatin. |
| DN604 | 3-oxocyclobutane-1,1-dicarboxylate | Exhibited potent anticancer activity with low acute toxicity, similar to carboplatin. |
| Truxinate/Truxillate Esters | Diphenylthis compound | Reported to possess anticancer properties. und.edu |
Certain derivatives of this compound have been investigated for their pain-relieving (antinociceptive) effects. Specifically, esters derived from truxinic and truxillic acids (isomers of diphenylcyclobutane dicarboxylic acid) have been shown to possess antinociceptive properties. und.edu One notable example is Incarvillateine, a natural product that is a dimer of ferulic acid, forming a cyclobutane dicarboxylic acid core. und.edu This compound has been recognized for its potent analgesic activities.
| Derivative Class | Core Structure | Reported Activity |
|---|---|---|
| Truxinate and Truxillate Esters | Diphenylthis compound | Possess antinociceptive and myorelaxant properties. und.edu |
| Incarvillateine | Cyclobutane dicarboxylic acid (from ferulic acid dimerization) | A natural product with strong analgesic (antinociceptive) effects. und.edu |
Role in Targeted Therapies
The rigid cyclobutane framework is highly advantageous for designing molecules intended for targeted therapies. Targeted therapy involves developing drugs that act on specific molecular targets, such as a particular enzyme or receptor, that are implicated in a disease. The fixed spatial relationship between the two functional groups in this compound allows for the precise positioning of pharmacophoric elements to optimize interactions with the binding site of a biological target.
An example of this application is in the design of platinum-based anticancer drugs. By modifying the non-leaving group ligand, such as using a cyclobutane dicarboxylate, researchers can fine-tune the drug's properties. The ligand can influence the drug's stability, kinetic properties, and toxicity profile, potentially leading to a more effective and safer therapeutic agent. The development of platinum complexes with functionalized cyclobutane dicarboxylate ligands that exhibit potent anticancer activity illustrates this principle of targeted design.
Prodrug Design Strategies
The unique structural characteristics of this compound and its derivatives make them valuable motifs in prodrug design. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often employed to improve properties such as solubility, stability, or oral bioavailability.
One common prodrug strategy involves the esterification of a drug containing a hydroxyl or amine group with a dicarboxylic acid. Hemiesters of aliphatic dicarboxylic acids can be used to protect phenolic drugs from first-pass metabolism. mdpi.com The two carboxylic acid groups of this compound can be mono- or di-esterified with a parent drug. These ester linkages are designed to be cleaved by endogenous enzymes, such as esterases, to release the active pharmaceutical ingredient (API) at the desired site of action.
Furthermore, cyclobutane-1,2-dicarboxylic esters are important intermediates in the synthesis of pharmaceutically active compounds. google.com For instance, esters of this diacid, particularly those with a trans configuration, serve as key building blocks for creating antiviral nucleoside analogues. google.com In this context, the cyclobutane dicarboxylate structure acts as a stable and conformationally defined scaffold upon which the final active molecule is constructed. The stereochemistry of the dicarboxylic acid is crucial, as the cycloaddition reactions used to create these intermediates can be performed stereoselectively to yield the desired diastereomer, which is essential for the biological activity of the final drug. google.com
The principle of cyclization-activated prodrugs is another relevant approach where dicarboxylic acids can be utilized. mdpi.com In this design, a drug is attached to a carrier molecule, and the release is triggered by an intramolecular cyclization reaction of the carrier. While not extensively documented specifically for this compound, its rigid structure could be exploited to control the rate of such cyclization-elimination reactions, offering a sophisticated mechanism for controlled drug release. mdpi.com
Pharmacological Activity of Cyclobutane-Containing Small Molecules
The incorporation of a cyclobutane ring into small molecules is an increasingly utilized strategy in medicinal chemistry to enhance pharmacological properties. nih.govnih.gov The cyclobutane motif is valued for its ability to introduce conformational restriction, reduce the planarity of a molecule, and act as a metabolically stable isostere for other groups, such as alkenes or larger cyclic systems. nih.govnih.govru.nl These modifications can lead to improved binding affinity, selectivity, and pharmacokinetic profiles. bohrium.com
The unique, puckered three-dimensional structure of the cyclobutane ring allows it to fill hydrophobic pockets in target proteins and direct key pharmacophore groups into optimal orientations for binding. nih.govbohrium.com Although historically underrepresented in marketed drugs, there are now numerous examples of (pre)clinical candidates and approved drugs that feature a cyclobutane ring, demonstrating its therapeutic potential across a wide range of diseases. nih.govlifechemicals.com As of early 2021, at least 39 drug candidates in clinical or preclinical stages contained a cyclobutane ring. nih.gov
The pharmacological activities of these molecules are diverse, spanning anticancer, antimicrobial, antiviral, and central nervous system (CNS) applications. ru.nlbohrium.com For example, carboplatin, a platinum-based anticancer agent, utilizes a cyclobutane-1,1-dicarboxylate ligand to modulate its reactivity and toxicity profile compared to its predecessor, cisplatin. ru.nl In other examples, the cyclobutane ring is used to lock a molecule into its most active conformation, thereby enhancing its potency. ru.nl
Below is a table summarizing the pharmacological activity of several small molecules containing a cyclobutane scaffold.
| Drug/Compound Name | Therapeutic Class/Target | Pharmacological Activity/Significance |
| Carboplatin | Anticancer | A platinum-based chemotherapy drug that crosslinks DNA, inducing cell death in cancer cells. The cyclobutane-1,1-dicarboxylate ligand influences its stability and side-effect profile. nih.govru.nl |
| Boceprevir | Antiviral (Hepatitis C) | A protease inhibitor used in the treatment of Hepatitis C. The cyclobutane unit is a key structural component. lifechemicals.com |
| Nalbuphine | Analgesic (Opioid) | A semi-synthetic opioid agonist-antagonist used for pain relief. It contains a cyclobutane ring fused to its core structure. lifechemicals.com |
| Sceptrins | Antimicrobial | A natural product isolated from a marine sponge, the cyclobutane skeleton contributes to its antimicrobial properties. nih.govbohrium.com |
| Combretastatin A-4 Analogues | Anticancer (Tubulin Polymerization Inhibitor) | The flexible central alkene of the natural product was replaced with a cyclobutane ring to prevent in vivo cis/trans-isomerization, locking the molecule in its active cis-configuration. ru.nl |
Environmental and Sustainability Aspects
Biomass-Derived Precursors and Renewable Resources
The shift away from petrochemical feedstocks is a central goal of green chemistry. Cyclobutane-containing dicarboxylic acids (CBDAs) represent a promising class of monomers that can be synthesized from various renewable, biomass-derived starting materials, positioning them as sustainable alternatives to petroleum-based diacids. und.edu
A significant source for these precursors is lignin, the second most abundant organic polymer on Earth, which constitutes about 30% of all biomass. und.edu Lignin is an excellent, low-cost, and renewable source of aromatic compounds that require minimal processing energy. und.edu Derivatives of hydroxycinnamic acid, such as ferulic acid, can be obtained from this abundant biopolymer and serve as key starting materials for producing certain CBDAs. und.edu Another important precursor, cinnamic acid, can be sourced from diverse biomass such as Dried Distillers Grains with Solubles (DDGS), corn cobs, wheat bran, sawdust, and sugarcane bagasse. researchgate.net
Other key bio-based platform chemicals used in the synthesis of cyclobutane-1,2-dicarboxylic acid derivatives include:
Sorbic acid : This compound can be derived from triacetic acid lactone, a molecule accessible from biomass. researchgate.netnih.gov
Furfural (B47365) and Malonic Acid : These two biomass-sourced platform chemicals are used to produce precursors like 2-furanacrylic acid, which can then be converted into cyclobutane (B1203170) dicarboxylic acids such as (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid. researchgate.netfigshare.comresearchgate.net
The ability to use such a wide array of precursors from non-food biomass underlines the potential of CBDAs to contribute to a more circular and sustainable chemical economy.
Table 1: Biomass-Derived Precursors for Cyclobutane Dicarboxylic Acids (CBDAs)
| Precursor | Biomass Source | Resulting CBDA Example | Reference |
|---|---|---|---|
| Cinnamic Acid / Hydroxycinnamic Acid (e.g., Ferulic Acid) | Lignin, DDGS, Corn Cobs, Wheat Bran, Sugarcane Bagasse | cis-3,4-diphenylthis compound (from β-trans-cinnamic acid) | und.eduresearchgate.netrsc.org |
| Sorbic Acid | Triacetic acid lactone | A cyclobutane-containing diacid building block referred to as CBDA-3 | researchgate.netnih.gov |
| Furfural / 2-Furanacrylic acid | Corn Cobs, Sawdust, Sugarcane Bagasse | rctt-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2) | researchgate.netfigshare.com |
| Malonic Acid | Biomass-sourced platform chemical | Used in conjunction with furfural | figshare.comresearchgate.net |
Green Chemistry Principles in Synthesis
The synthesis of this compound and its derivatives can be achieved through methods that align with the principles of green chemistry, emphasizing efficiency, clean energy sources, and waste reduction. nih.gov
A primary method for synthesizing the cyclobutane ring is the [2+2] photocycloaddition reaction. und.edu This process uses light energy, often from energy-efficient ECO-UV lamps, to drive the reaction, representing a clean and efficient synthetic route. und.edunih.govrsc.org For instance, sorbic acid can be dimerized using UV light to form a novel cyclobutane-containing diacid. researchgate.netnih.gov
Another key green chemistry aspect is the design of synthetic routes that enhance process efficiency. The synthesis of a furan-based CBDA from furfural and malonic acid can be achieved through a Knoevenagel condensation followed by decarboxylation in the same pot, which minimizes intermediate isolation steps and reduces waste. researchgate.netresearchgate.net
Furthermore, the principles of designing for degradation and recycling are evident in the development of materials from CBDAs. Researchers have created recyclable thermoset polymers by linking a cis-cyclobutane-1,2-dicarboxylic acid derivative with glycerol (B35011). rsc.orgrsc.org This approach incorporates a "built-in cleavable group" into the polymer's backbone. rsc.org The thermal cleavage of the cyclobutane ring avoids the need for expensive and potentially toxic metal catalysts for recycling. rsc.org This strategy of minimizing derivatization and building in end-of-life solutions exemplifies advanced green chemistry design. rsc.orgnih.gov
Biodegradability and Environmental Fate of Derived Materials
The end-of-life impact of polymers is a critical component of their sustainability profile. Materials derived from dicarboxylic acids, including this compound, show promise in the areas of both biodegradability and chemical recyclability.
Poly(alkylene dicarboxylate)s, the family of aliphatic polyesters derived from diols and dicarboxylic acids, are known to be biodegradable. nih.gov The rate of biodegradation can be influenced by factors such as the polymer's crystallinity. nih.gov While general biodegradability is a feature of this class of polyesters, a more targeted approach for materials derived from this compound focuses on chemical recycling.
A significant innovation in this area is the development of thermoset polymers with built-in thermocleavable cyclobutane groups. rsc.orgrsc.org For example, a thermoset created from cis-3,4-diphenylthis compound (referred to as CBDA-4) and glycerol can be chemically recycled. rsc.org When heated to approximately 300°C, the cyclobutane ring within the polymer backbone splits. rsc.orgrsc.org This process breaks down the thermoset and yields a key intermediate, glycerol cinnamate, which can be captured. rsc.orgrsc.org This intermediate is then readily hydrolyzed back to the original starting materials, trans-cinnamic acid and glycerol, completing a closed-loop recycling system. rsc.orgrsc.org This method provides a pathway for the facile and scalable chemical recycling of polymers that are traditionally difficult to process. rsc.org The potential for thermal cleavage has also been noted in esters derived from CBDA precursors, suggesting a broader applicability of this recycling strategy. und.edu
Table 2: Research Findings on Recyclability of CBDA-Derived Thermoset
| Parameter | Finding | Reference |
|---|---|---|
| CBDA Monomer | cis-3,4-diphenylthis compound (CBDA-4) | rsc.orgrsc.org |
| Recycling Mechanism | Thermal cleavage of the cyclobutane ring in the polymer backbone | rsc.orgrsc.org |
| Degradation Temperature | Approximately 300 °C | rsc.orgrsc.org |
| Recovered Intermediate | Glycerol cinnamate | rsc.orgrsc.org |
| Final Recycled Products | trans-Cinnamic acid and glycerol (original starting materials) | rsc.orgrsc.org |
| Key Advantage | Avoids the use of expensive and potentially toxic metal catalysts for depolymerization | rsc.org |
Future Research Directions and Emerging Trends
Advanced Synthetic Strategies for Complex Derivatives
A primary focus of future research is the development of sophisticated and efficient synthetic methods to produce complex derivatives of cyclobutane-1,2-dicarboxylic acid with precisely tailored properties. A significant area of investigation involves the stereoselective synthesis of substituted cyclobutane (B1203170) systems. The use of chiral catalysts in cycloaddition reactions is being explored to meticulously control the stereochemistry of the cyclobutane ring, enabling the production of specific isomers with desired biological or material characteristics.
Another burgeoning trend is the direct functionalization of the cyclobutane ring. Scientists are looking into late-stage C-H activation and functionalization techniques to introduce new chemical groups onto the cyclobutane core without disturbing the dicarboxylic acid functionalities. This approach would facilitate the rapid creation of extensive libraries of derivatives for screening in various applications. Additionally, the development of multicomponent reactions that involve this compound or its precursors is a promising strategy for the efficient, one-pot synthesis of highly complex molecules, which would enhance synthetic efficiency and minimize waste.
Exploration of Novel Material Applications
The inherent rigidity and well-defined stereochemistry of this compound make it an excellent building block for creating innovative materials with unique properties. A major avenue of future research is the design of new metal-organic frameworks (MOFs) and coordination polymers. The dicarboxylic acid groups serve as effective linkers, coordinating with metal ions to form porous, crystalline structures. The predictable coordination geometry of the cyclobutane ring can lead to MOFs with customized pore sizes and shapes, which are highly desirable for applications such as gas storage, chemical separations, and catalysis.
Furthermore, the incorporation of this compound into polymer backbones is being investigated to create high-performance polymers. The rigid cyclobutane unit has the potential to improve the thermal stability and mechanical strength of polymers. Research is focused on synthesizing and characterizing polyesters and polyamides that contain this diacid. The potential for developing biodegradable polymers from this compound is also a growing area of interest, spurred by the increasing demand for sustainable materials.
Table 1: Potential Applications of this compound in Materials Science
| Material Class | Potential Application | Key Feature Conferred by this compound |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Gas Storage, Separation, Catalysis | Defined pore size and shape due to the rigid linker |
| High-Performance Polymers | Aerospace, Automotive | Enhanced thermal stability and mechanical strength |
| Biodegradable Polymers | Packaging, Medical Implants | Potential for controlled degradation rates |
Computational Design and in silico Screening for New Applications
Computational chemistry and molecular modeling are becoming crucial tools for accelerating the discovery and design of new applications for this compound and its derivatives. Through in silico screening, researchers can predict the properties and potential activities of a vast number of virtual compounds before engaging in costly and time-consuming laboratory synthesis.
Future research will increasingly depend on computational methods to design novel derivatives with specific functionalities. For example, quantum mechanical calculations can elucidate the electronic properties of the molecule and predict its reactivity. Molecular docking simulations can be utilized to screen libraries of this compound derivatives for their ability to bind to specific biological targets, such as enzymes or receptors, thereby identifying promising candidates for drug discovery. In the field of materials science, computational models can forecast the structural and electronic properties of polymers and MOFs that incorporate the cyclobutane moiety, guiding the synthesis of materials with desired characteristics.
Integration with Nanotechnology and Smart Materials
The integration of this compound derivatives into nanotechnology and smart materials represents a frontier of scientific inquiry. The unique conformational constraints of the cyclobutane ring can be leveraged to create responsive materials that alter their properties in response to external stimuli like light, pH, or temperature.
An emerging trend is the use of this compound as a component in the synthesis of "smart" polymers and hydrogels. For instance, the cis and trans isomers of the diacid could be employed to fabricate materials that undergo a conformational change upon a specific trigger, resulting in a macroscopic alteration of the material's properties. Another area of exploration is the functionalization of nanoparticles with this compound derivatives. This could be used to control the self-assembly of nanoparticles into well-ordered structures or to create targeted drug delivery systems where the cyclobutane moiety functions as a cleavable linker.
Expanding Biomedical Applications
While some biomedical applications of this compound are already established, future research is aimed at significantly broadening its role in medicine. A key focus is the design of innovative drug delivery systems. The diacid can be used as a linker to conjugate drugs to polymers or nanoparticles, offering the potential for the controlled release of therapeutic agents. The stereochemistry of the cyclobutane ring can be exploited to fine-tune the release kinetics of the drug.
Moreover, the development of novel biomaterials based on this compound is a promising research avenue. For example, biodegradable polyesters incorporating this diacid could be used for tissue engineering scaffolds or resorbable sutures. The mechanical properties and degradation rate of these materials could be tailored by adjusting the polymer composition and the stereochemistry of the cyclobutane unit. There is also ongoing research into the potential of this compound derivatives as standalone therapeutic agents, with computational screening and biological assays being used to identify new lead compounds for a variety of diseases.
Q & A
Q. Key Considerations :
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enforce specific configurations during synthesis .
Advanced Question: How does catalyst selection influence the microstructure of polymers derived from this compound anhydride?
Answer:
In alternating copolymerization with epoxides (e.g., cyclohexene oxide), catalyst choice dictates chain topology:
- Chromium Porphyrinato Complexes (1/DMAP) : Yield strictly alternating polyesters with high regioselectivity. MALDI-ToF-MS confirms linear chains with hydroxyl end groups .
- Zinc-Based Catalysts (3) : May introduce ether linkages due to competing epoxide homopolymerization, broadening polydispersity () .
- Reactivity Trends : Cyclobutane-derived anhydrides exhibit lower reactivity than succinic anhydride, requiring bulk polymerization (neat conditions) to achieve high molecular weights ( Da) .
Basic Question: What analytical techniques distinguish cis and trans isomers of this compound?
Answer:
- Vibrational Spectroscopy (IR) : Cis isomers display a split C=O stretch (~1700 cm⁻¹) due to inequivalent carboxyl groups, while trans isomers show a single peak .
- X-ray Diffraction : Cis configurations exhibit shorter intramolecular O···O distances (2.4–2.6 Å) compared to trans (3.1–3.3 Å) .
- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers of the trans isomer, while cis diastereomers are separable via reverse-phase HPLC .
Advanced Question: How do steric and electronic properties of this compound derivatives compare to smaller-ring analogs in asymmetric synthesis?
Answer:
- Ring Strain : Cyclobutane’s 90° bond angles impose higher strain (~26 kcal/mol) vs. cyclopropane (~27.5 kcal/mol) and cyclopentane (~6 kcal/mol), enhancing reactivity in ring-opening reactions. For example, trans-cyclobutane-1,2-dicarboxylic acid forms stable chelates with transition metals (e.g., Ru³⁺), useful in asymmetric hydrogenation .
- Electronic Effects : The trans isomer’s diequatorial carboxyl groups exhibit weaker electron-withdrawing effects compared to cyclopropane-1,2-dicarboxylic acid, altering nucleophilic attack regioselectivity in Michael additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
